Cas no 381224-14-2 (1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol)

1-メチル-2-(プロプ-1-エン-2-イル)シクロヘキサン-1-オールは、環状構造と不飽和結合を併せ持つテルペンアルコールの一種です。分子式C10H18Oで表され、シクロヘキサン骨格にヒドロキシル基とイソプロペニル基が結合した特徴的な構造を有します。この化合物は揮発性が低く、比較的安定な物性を示すため、香料や医薬品中間体としての利用が検討されています。立体異性体の存在により光学活性を示す可能性があり、不斉合成の分野での応用も期待されます。また、環状構造がもたらす立体障害を利用した選択的反応の基質としても有用です。

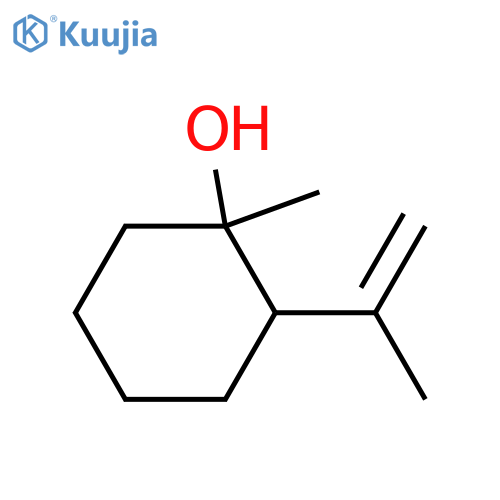

381224-14-2 structure

商品名:1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol

1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

-

- 381224-14-2

- 1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol

- SCHEMBL7259076

- EN300-1625838

- 1-Methyl-2-isopropenylcyclohexanol

-

- インチ: 1S/C10H18O/c1-8(2)9-6-4-5-7-10(9,3)11/h9,11H,1,4-7H2,2-3H3

- InChIKey: QCHTZEJMFBWQPD-UHFFFAOYSA-N

- ほほえんだ: OC1(C)CCCCC1C(=C)C

計算された属性

- せいみつぶんしりょう: 154.135765193g/mol

- どういたいしつりょう: 154.135765193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 162

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 20.2Ų

1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1625838-1.0g |

1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol |

381224-14-2 | 1g |

$1229.0 | 2023-06-04 | ||

| Enamine | EN300-1625838-0.05g |

1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol |

381224-14-2 | 0.05g |

$1032.0 | 2023-06-04 | ||

| Enamine | EN300-1625838-10.0g |

1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol |

381224-14-2 | 10g |

$5283.0 | 2023-06-04 | ||

| Enamine | EN300-1625838-500mg |

1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol |

381224-14-2 | 500mg |

$877.0 | 2023-09-22 | ||

| Enamine | EN300-1625838-100mg |

1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol |

381224-14-2 | 100mg |

$804.0 | 2023-09-22 | ||

| Enamine | EN300-1625838-2500mg |

1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol |

381224-14-2 | 2500mg |

$1791.0 | 2023-09-22 | ||

| Enamine | EN300-1625838-5.0g |

1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol |

381224-14-2 | 5g |

$3562.0 | 2023-06-04 | ||

| Enamine | EN300-1625838-2.5g |

1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol |

381224-14-2 | 2.5g |

$2408.0 | 2023-06-04 | ||

| Enamine | EN300-1625838-0.25g |

1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol |

381224-14-2 | 0.25g |

$1131.0 | 2023-06-04 | ||

| Enamine | EN300-1625838-5000mg |

1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol |

381224-14-2 | 5000mg |

$2650.0 | 2023-09-22 |

1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol 関連文献

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

381224-14-2 (1-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol) 関連製品

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量